3-Bromo-4-methoxyphenethylamine
Overview
Description
3-Bromo-4-methoxyphenethylamine can be synthesized by reacting N-benzoyl-3-bromo-4-methoxyphenethylamine, acetic acid and HCl in the presence of N2.
Scientific Research Applications
Metabolic Pathways and Derivatives :
- The study of the metabolism of related compounds, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identified various metabolites, indicating complex metabolic pathways involving deamination and acetylation processes (Kanamori et al., 2002).
Analytical Chemistry and Forensic Applications :
- Research on N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines, which are structurally related to 3-Bromo-4-methoxyphenethylamine, highlights their significance in forensic chemistry for identifying novel psychoactive substances (Almalki et al., 2020).
Photodynamic Therapy and Cancer Treatment :
- A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including 5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene, showed potential for use in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and suitable properties as Type II photosensitizers (Pişkin et al., 2020).
Pharmacokinetics and Toxicology :
- The disposition and kinetic profile of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite in rats, after subcutaneous administration, provide insights into the pharmacokinetics and potential toxic effects of related compounds, including this compound (Rohanová et al., 2008).
Chemical Synthesis and Properties :
- Studies on the synthesis of heterocyclic compounds using this compound derivatives revealed their potential in developing novel antitumor agents, highlighting the importance of this compound in medicinal chemistry (Murali et al., 2017).
Safety and Hazards
3-Bromo-4-methoxyphenethylamine is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVALSRTUOVNLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370810 | |
Record name | 3-Bromo-4-methoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159465-27-7 | |
Record name | 3-Bromo-4-methoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromo-4-methoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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